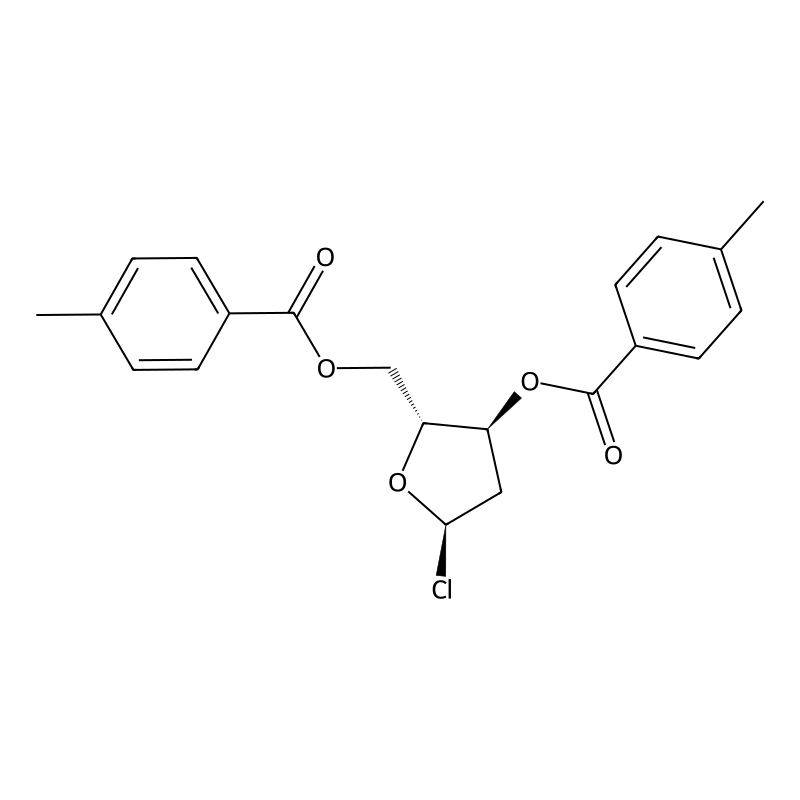

Hoffer's chlorosugar

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Hoffer's chlorosugar (1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose) is a benchmark electrophilic glycosyl donor utilized extensively in the commercial synthesis of 2'-deoxynucleosides, C-aryl nucleosides, and modified oligonucleotides [1]. Unlike transient halogenated analogs or less reactive oxygen-linked donors, this compound is an isolable, crystalline α-chloro anomer that provides a stable yet highly reactive platform for stereoselective N- and C-glycosylation reactions [2]. Its primary procurement value lies in its exceptional balance of extended shelf-stability, high crystalline purity, and predictable stereochemical inversion during nucleophilic displacement, making it a scalable precursor for pharmaceutical manufacturing and medicinal chemistry workflows [3].

Research Fit

References

- [1] M. Hoffer, "alpha-D-erythro-Pentofuranosyl chloride, 2-deoxy-3,5-bis-O-(p-toluoyl)-", Chem. Ber., 1960, 93, 2777.

- [2] S. Hainke, O. Seitz, "Cuprate-Mediated Glycosylation Reactions for the Synthesis of C-Aryl Nucleosides", Collection Symposium Series, 2008, 10, 313-316.

- [3] Z. Kazimierczuk et al., "Synthesis of 2'-deoxytubercidin, 2'-deoxyadenosine, and related 2'-deoxynucleosides via a novel direct stereospecific sodium salt glycosylation procedure", J. Am. Chem. Soc., 1984, 106, 21, 6379–6382.

Substituting Hoffer's chlorosugar with alternative glycosyl donors, such as 1-O-acetates or bromosugars, fundamentally compromises process parameters and downstream yields [1]. Bromosugars, while highly reactive, suffer from severe thermal instability and rapid degradation at ambient temperatures, necessitating cumbersome in situ generation and immediate use within narrow timeframes [2]. Conversely, 1-O-acetyl donors require aggressive Lewis acid activation (e.g., SnCl4 or TMSOTf) to form an oxocarbenium intermediate; in 2-deoxy systems lacking a C2 directing group, this typically results in poor anomeric control and challenging α/β-mixture separations [3]. Hoffer's chlorosugar bypasses these issues by enabling direct, stereoselective SN2-type displacements that heavily favor the desired β-nucleoside without requiring harsh activation or sacrificing precursor shelf-life [1].

Substitution Risk

References

- [1] M. Hoffer, "alpha-D-erythro-Pentofuranosyl chloride, 2-deoxy-3,5-bis-O-(p-toluoyl)-", Chem. Ber., 1960, 93, 2777.

- [2] S. Hainke, O. Seitz, "Cuprate-Mediated Glycosylation Reactions for the Synthesis of C-Aryl Nucleosides", Collection Symposium Series, 2008, 10, 313-316.

- [3] Z. Kazimierczuk et al., "Synthesis of 2'-deoxytubercidin, 2'-deoxyadenosine, and related 2'-deoxynucleosides via a novel direct stereospecific sodium salt glycosylation procedure", J. Am. Chem. Soc., 1984, 106, 21, 6379–6382.

Precursor Shelf-Stability and Batch Handling vs. Bromosugars

Hoffer's chlorosugar is a highly stable, isolable crystalline solid (melting point ~109 °C with decomposition) that can be stored for extended periods under standard conditions [1]. In stark contrast, the corresponding 1-bromo-2-deoxy-3,5-di-O-p-toluoyl-D-ribofuranose is thermally unstable, degrading rapidly at room temperature and requiring immediate in situ generation [2]. This stability differential allows Hoffer's chlorosugar to be procured in bulk and utilized in standard batch manufacturing, eliminating the hazardous, time-sensitive halogenation steps required for bromosugar utilization [1].

| Evidence Dimension | Shelf-life and thermal stability |

| Target Compound Data | Hoffer's chlorosugar (Isolable solid, stable for months at 4 °C, mp ~109 °C) |

| Comparator Or Baseline | 1-Bromo analog (Rapid degradation at RT, requires immediate use <1 hour) |

| Quantified Difference | Months of stable storage vs. <1 hour operational window |

| Conditions | Standard laboratory storage and batch manufacturing protocols |

Eliminates the need for hazardous, on-demand halogenation steps in the reactor, streamlining batch processing and reducing batch-to-batch variability.

Anomeric Selectivity in N-Glycosylation vs. 1-O-Acetate Donors

Because 2-deoxy sugars lack a C2 substituent to provide neighboring group participation, glycosylations via oxocarbenium ions (such as those from 1-O-acetate donors) typically yield near 1:1 mixtures of α and β anomers [1]. Hoffer's chlorosugar, isolated predominantly as the α-chloro anomer, enables direct SN2-like displacement by nucleobase salts, yielding the desired β-nucleoside with high stereoselectivity (often >80-90% β-anomer) [2]. This direct inversion pathway bypasses the anomeric scrambling inherent to Lewis acid-activated acetate donors [1].

| Evidence Dimension | β-anomer stereoselectivity |

| Target Compound Data | Hoffer's chlorosugar (High β-selectivity via direct SN2 inversion of the α-chloride) |

| Comparator Or Baseline | 1-O-Acetyl-2-deoxyribose donors (~1:1 α/β mixture via oxocarbenium intermediate) |

| Quantified Difference | >80% β-anomer enrichment vs. ~50% statistical mixture |

| Conditions | Base-mediated or mild Lewis acid-catalyzed N-glycosylation |

Drastically reduces the cost, solvent waste, and yield loss associated with complex chromatographic separation of anomers in pharmaceutical API synthesis.

Yield in C-Aryl Nucleoside Synthesis via Cuprate Glycosylation

The synthesis of unnatural C-aryl nucleosides traditionally relied on highly toxic organocadmium or organozinc reagents, which often delivered poor yields. Hoffer's chlorosugar has been demonstrated to react reliably with Normant-type aryl cuprates to deliver C-aryl nucleosides in up to 93% yield [1]. This robust coupling not only provides a >40% absolute increase in yield compared to legacy organometallic methods but also eliminates the need for environmentally hazardous heavy metals [1].

| Evidence Dimension | C-glycosylation product yield |

| Target Compound Data | Hoffer's chlorosugar with aryl cuprates (Up to 93% yield) |

| Comparator Or Baseline | Generic ribofuranosyl donors with organocadmium/zinc (<50% typical yield) |

| Quantified Difference | >40% absolute yield increase |

| Conditions | Reaction with Normant-type aryl cuprates in ethereal solvents |

Maximizes throughput for high-value unnatural C-nucleosides while ensuring compliance with stringent environmental and safety regulations regarding heavy metal waste.

Conversion Efficiency in Binary-Solvent Sodium Salt Glycosylation

In the synthesis of critical deoxynucleoside APIs (such as cladribine precursors), Hoffer's chlorosugar exhibits exceptional processability when used in a binary-solvent sodium salt glycosylation protocol (purine salt in cold acetonitrile; chlorosugar in cold dichloromethane) [1]. This method produces essentially quantitative yields (>95%) of N9-β-anomeric 2'-deoxynucleoside intermediates [1]. In contrast, standard Vorbrüggen silylation approaches using 1-O-methyl or 1-O-acetyl donors often require prolonged heating and excess reagents, plateauing at 60-70% conversion due to competing side reactions [2].

| Evidence Dimension | Overall conversion efficiency |

| Target Compound Data | Hoffer's chlorosugar (>95% quantitative yield of N9-β-anomeric intermediates) |

| Comparator Or Baseline | 1-O-methyl/acetyl donors via standard Vorbrüggen conditions (60-70% conversion) |

| Quantified Difference | ~25-35% higher conversion efficiency without prolonged heating |

| Conditions | Binary-solvent protocol (cold acetonitrile/dichloromethane) vs. refluxing conditions |

Enables highly efficient, scalable synthesis of critical drugs like cladribine without the need for aggressive heating or costly excess donor stoichiometry.

Scalable Synthesis of 2'-Deoxynucleoside APIs

Due to its ability to undergo highly stereoselective SN2-type displacements and its near-quantitative conversion in binary-solvent sodium salt protocols, Hoffer's chlorosugar is the premier choice for the commercial-scale synthesis of deoxynucleoside drugs, such as cladribine and decitabine precursors [1]. It drastically reduces the need for downstream anomer separation compared to acetate donors.

Manufacturing of Unnatural C-Aryl Nucleosides

Hoffer's chlorosugar is uniquely suited for coupling with Normant-type aryl cuprates, delivering up to 93% yields of C-aryl nucleosides [2]. This makes it the optimal procurement choice for developing unnatural DNA base pairs and oligonucleotide-based fluorophores, bypassing the low yields and toxicity of legacy organocadmium methods.

Standardized Batch Production of Modified Oligonucleotide Building Blocks

The superior thermal stability and isolability of Hoffer's chlorosugar compared to highly unstable bromosugars allows for its integration into standardized batch manufacturing workflows [3]. Facilities can procure and store this reagent in bulk, avoiding the operational hazards and batch-to-batch variability associated with in situ halogenation.

Application Fit Matrix

References

- [1] Z. Kazimierczuk et al., "Synthesis of 2'-deoxytubercidin, 2'-deoxyadenosine, and related 2'-deoxynucleosides via a novel direct stereospecific sodium salt glycosylation procedure", J. Am. Chem. Soc., 1984, 106, 21, 6379–6382.

- [2] S. Hainke, O. Seitz, "Cuprate-Mediated Glycosylation Reactions for the Synthesis of C-Aryl Nucleosides", Collection Symposium Series, 2008, 10, 313-316.

- [3] M. Hoffer, "alpha-D-erythro-Pentofuranosyl chloride, 2-deoxy-3,5-bis-O-(p-toluoyl)-", Chem. Ber., 1960, 93, 2777.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Explore Compound Types